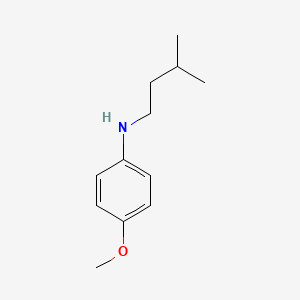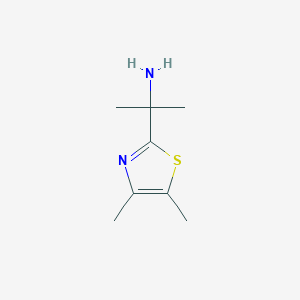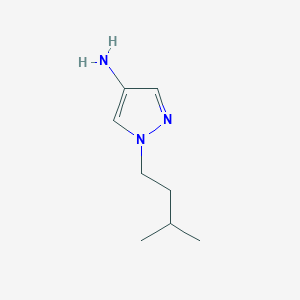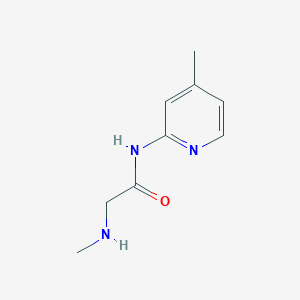![molecular formula C10H12ClNO B1416368 2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine CAS No. 1019546-38-3](/img/structure/B1416368.png)
2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine
Vue d'ensemble
Description
2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine (2C5CPMP) is a heterocyclic compound that has been used in various scientific research applications. It is a versatile molecule that can be used in organic synthesis, as well as in pharmaceutical and analytical research. 2C5CPMP is a relatively new compound, first synthesized in the early 2000s, and its potential applications are still being explored. In
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine has been utilized in the study of pyridine derivatives. For example, Tranfić et al. (2011) synthesized and analyzed a related pyridine derivative, revealing insights into its structural and spectroscopic characteristics, including hydrogen bonding and absorption spectra in various solvents (Tranfić, Halambek, Cetina, & Jukić, 2011).
Crystallography
The compound also finds applications in crystallography. Swamy et al. (2006) examined a structurally related compound, revealing significant details about its molecular packing and interactions through crystal lattice analysis (Swamy, Ravikumar, Narender, & Rao, 2006).
Computational Chemistry
In computational chemistry, this compound and its derivatives are used for molecular structure studies. Shen et al. (2012) conducted a computational study on a closely related pyridine derivative, providing insights into its structural stability and tautomeric forms (Shen, Huang, Diao, & Lei, 2012).
Chemical Reactions
Stavber and Zupan (1990) explored the reactions of pyridine with caesium fluoroxysulphate, leading to various pyridine derivatives, demonstrating the versatility of pyridine compounds in chemical reactions (Stavber & Zupan, 1990).
Antiviral Research
This compound derivatives have been investigated for their potential antiviral activities. Hocková et al. (2003) synthesized pyrimidine derivatives showing inhibitory activity against retroviruses, highlighting the potential of pyridine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Photoreactions
Sugiyama et al. (1981) studied the photoreactions of methyl 2-pyridinecarboxylate in methanol, demonstrating the role of pyridine derivatives in photoreactions (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Propriétés
IUPAC Name |
2-chloro-5-(cyclopropylmethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-3-9(5-12-10)7-13-6-8-1-2-8/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLUBVKLEUPCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



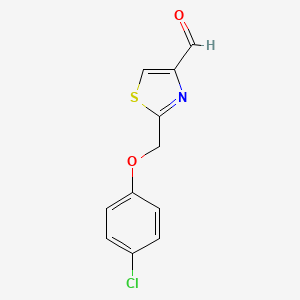
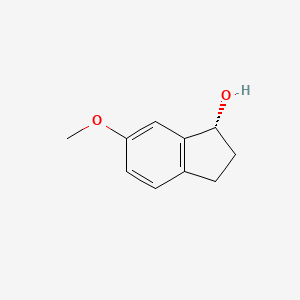
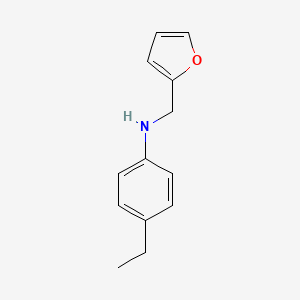

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B1416291.png)
![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)


![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
